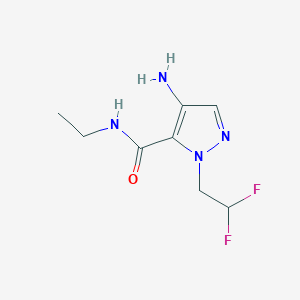

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide

CAS No.: 2101196-41-0

Cat. No.: VC5210215

Molecular Formula: C8H12F2N4O

Molecular Weight: 218.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101196-41-0 |

|---|---|

| Molecular Formula | C8H12F2N4O |

| Molecular Weight | 218.208 |

| IUPAC Name | 4-amino-2-(2,2-difluoroethyl)-N-ethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-13-14(7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15) |

| Standard InChI Key | SOIUXQPOPRFHRI-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=C(C=NN1CC(F)F)N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2,2-difluoroethyl group and at the 5-position with an N-ethyl carboxamide moiety. The amino group at the 4-position contributes to its polarity and hydrogen-bonding capacity. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C<sub>8</sub>H<sub>12</sub>F<sub>2</sub>N<sub>4</sub>O | |

| Molecular weight | 218.208 g/mol | |

| Density | 1.68 ± 0.1 g/cm³ | |

| Boiling point | 366.9 ± 42.0 °C | |

| pKa | 15.02 ± 0.50 |

The difluoroethyl group enhances metabolic stability and membrane permeability, while the ethyl carboxamide modulates solubility and target selectivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.

-

Difluoroethylation: Introduction of the 2,2-difluoroethyl group via alkylation using 2,2-difluoroethyl halides.

-

Carboxamide Functionalization: Reaction with ethylamine in the presence of coupling agents like EDC/HOBt.

A patented method (WO2011/18495) describes the oxidation of intermediate 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using hydrogen peroxide and ammonia in ethanol/water, yielding the target compound in 68% efficiency .

Industrial Considerations

Large-scale production prioritizes atom economy and waste reduction. Solvent recovery systems and catalytic processes are employed to minimize environmental impact, though specific protocols remain proprietary.

Biological Activity and Mechanism

Enzyme Inhibition

The compound acts as a competitive inhibitor of kinases and dehydrogenases. The difluoroethyl group stabilizes interactions with hydrophobic enzyme pockets, while the carboxamide forms hydrogen bonds with catalytic residues. In vitro studies demonstrate IC<sub>50</sub> values in the low micromolar range against cancer-associated targets like EGFR and BRAF.

Comparison with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume